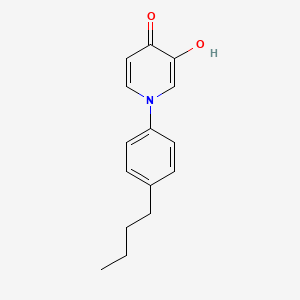

1-(4-Butylphenyl)-3-hydroxypyridin-4-one

Beschreibung

1-(4-Butylphenyl)-3-hydroxypyridin-4-one is a hydroxypyridinone derivative characterized by a pyridinone core substituted with a hydroxyl group at position 3 and a 4-butylphenyl group at position 1. Hydroxypyridinones are renowned for their metal-chelating properties, particularly for iron, making them candidates for therapeutic applications in iron overload disorders such as thalassemia . While synthesis protocols for analogous hydroxypyridinones (e.g., 1-ethyl-2-methyl derivatives) involve multi-step benzyloxy protection and deprotection strategies , the specific synthesis route for 1-(4-Butylphenyl)-3-hydroxypyridin-4-one is inferred to follow similar methodologies with tailored substitution.

Eigenschaften

Molekularformel |

C15H17NO2 |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

1-(4-butylphenyl)-3-hydroxypyridin-4-one |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-12-5-7-13(8-6-12)16-10-9-14(17)15(18)11-16/h5-11,18H,2-4H2,1H3 |

InChI-Schlüssel |

WUPDQVNGTVSHGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-hydroxypyridin-4-one typically involves the following steps:

Bromination: The starting material, 4-butylbenzene, undergoes bromination to introduce a bromine atom at the para position.

Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with a hydroxypyridin-4-one derivative.

Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Butylphenyl)-3-hydroxypyridin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Butylphenyl)-3-hydroxypyridin-4-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe in biological studies to understand cellular processes.

Industry: It can be utilized in the production of functional materials and advanced polymers.

Wirkmechanismus

The mechanism by which 1-(4-Butylphenyl)-3-hydroxypyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypyridin-4-one moiety can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-(4-Butylphenyl)-3-hydroxypyridin-4-one with structurally related hydroxypyridinones and aryl-substituted analogs:

Key Observations :

- Lipophilicity : The 4-butylphenyl group in the target compound confers higher lipophilicity than CP20, CP94, or biphenyl analogs, likely reducing aqueous solubility but improving membrane permeability .

- Thermal Stability : Melting points for analogous compounds range from 268–287°C , suggesting that the bulky butylphenyl group may lower crystallinity compared to smaller substituents.

Metabolic and Pharmacokinetic Profiles

- CP20 (1,2-Dimethyl) : Undergoes extensive Phase II glucuronidation at the 3-hydroxy position (44% in rats, >85% in humans), with minimal Phase I metabolism (1% 3-O-methylation) .

- CP94 (1,2-Diethyl) : Dominated by Phase I hydroxylation at the 2-ethyl position (40% in rats), with lower glucuronidation (13.8%) .

- 1-(4-Butylphenyl)-3-hydroxypyridin-4-one : The bulky 4-butylphenyl group may shift metabolism toward Phase I oxidation (e.g., alkyl chain hydroxylation) and reduce glucuronidation efficiency due to steric hindrance. Biliary excretion is probable, as seen in CP20/CP94, where ~40% of doses were unaccounted for in urine .

Metal-Chelating Efficiency

Hydroxypyridinones bind Fe³⁺ via the 3-hydroxy and 4-keto groups. Substituent effects include:

- Small Alkyl Groups (CP20/CP94) : Minimal steric hindrance, enabling efficient iron chelation.

- Aryl Groups (Biphenyl Derivatives) : Aromatic rings may enhance π-π stacking but reduce solubility and chelation kinetics .

- 4-Butylphenyl Substituent : The bulky group could sterically hinder iron coordination, reducing binding affinity compared to CP20/CP94. However, increased lipophilicity might improve tissue penetration for intracellular iron pools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.